2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride
Description
2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride is a fluorinated aryl ketone derivative characterized by a 2-fluoroethoxy substituent on the para position of the phenyl ring and an amino group adjacent to the ketone moiety, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
2-amino-1-[4-(2-fluoroethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-5-6-14-9-3-1-8(2-4-9)10(13)7-12;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBYUJAZPUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 4-(2-fluoroethoxy)phenylacetic acid with ammonia under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as thionyl chloride, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps, such as recrystallization, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoroethoxy group in the target compound is moderately electron-withdrawing, contrasting with electron-donating groups like methoxy (in ) or hydroxyl (in ). This affects electronic distribution and reactivity.
- Halogen vs. Alkoxy Substituents : Bromo/fluoro substituents () increase molecular weight and polarity, whereas fluoroethoxy groups balance lipophilicity and metabolic stability .
Physicochemical Properties
Melting Points and Solubility:
- The target compound’s melting point is expected to be lower than non-fluorinated analogs (e.g., 137–138°C for 1f in ) due to reduced crystallinity from the fluorine atom.
Lipophilicity (LogP):
- Fluorine incorporation typically increases LogP. For example, the trifluoromethyl analog () has higher lipophilicity than the target compound, while the hydroxylated analog () is more hydrophilic.
Biological Activity
2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H10ClFNO
- Molecular Weight : 201.62 g/mol
- CAS Number : 13826005
- IUPAC Name : 2-amino-1-[4-(2-fluoroethoxy)phenyl]ethanone hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and its effects on cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant in the context of skin pigmentation disorders and melanoma treatment.
Pharmacological Effects
The pharmacological profile of this compound includes several notable effects:
- Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation, making it a candidate for treating inflammatory diseases.
Biological Activity Data Table
Case Studies
Several studies have explored the biological activity of this compound:
-
Tyrosinase Inhibition Study :
A study evaluated the inhibitory effect of various compounds on mushroom tyrosinase. The results indicated that this compound displayed significant inhibition comparable to established inhibitors like kojic acid, suggesting its potential in cosmetic applications aimed at skin lightening. -
Antioxidant Properties Assessment :
In a separate investigation, the antioxidant capacity was measured using DPPH assays. The compound demonstrated a strong scavenging effect, indicating its potential use as a natural antioxidant in pharmaceuticals and food preservation. -
Anti-inflammatory Potential :
Another study focused on the anti-inflammatory properties of related compounds. While specific data on this compound's ED50 were not provided, the structural similarities suggest it may exhibit similar beneficial effects in reducing inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
